molecular formula C9H9N3O2 B13633890 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid

2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid

Katalognummer: B13633890
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: SUEMNAMDLWHEAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. The ethyl group at the 2-position and the carboxylic acid at the 3-position distinguish it from related derivatives. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and metal-chelating ligands due to its ability to coordinate with transition metals via nitrogen and oxygen atoms .

Eigenschaften

Molekularformel

C9H9N3O2

Molekulargewicht

191.19 g/mol

IUPAC-Name

2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-6-7(9(13)14)8-10-4-3-5-12(8)11-6/h3-5H,2H2,1H3,(H,13,14)

InChI-Schlüssel

SUEMNAMDLWHEAN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN2C=CC=NC2=C1C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Amino Pyrazoles with 1,3-Dicarbonyl Compounds

One common strategy involves the condensation of ethyl 3-amino-1H-pyrazole-4-carboxylate with diketones or dialdehydes under acidic conditions to form ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates, which are then hydrolyzed to the corresponding carboxylic acids (including 2-substituted derivatives).

Oxidative Cyclization and Halogenation

An alternative method employs one-pot cyclization of amino pyrazoles with enaminones or chalcones in the presence of oxidizing agents such as potassium persulfate and sodium halides. This method efficiently forms the pyrazolo[1,5-a]pyrimidine core and allows for selective halogenation at the 3-position, which can be further manipulated to introduce carboxyl or other functional groups.

Cross-Coupling Reactions for Functionalization

Site-selective cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, have been applied to 2,6-dibromopyrazolo[1,5-a]pyrimidine derivatives to introduce diverse substituents at the 2- and 6-positions. These approaches enable stepwise functionalization, which can be adapted to install the ethyl group at the 2-position and carboxylate or carboxylic acid at the 3-position.

Specific Preparation Methods for 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Synthesis via Cyclization of Ethyl 3-Amino-1H-pyrazole-4-carboxylate with Diketones

A highly effective method involves the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with 1,3-dicarbonyl compounds such as ethyl acetoacetate or related diketones under acidic conditions to yield ethyl 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. Subsequent hydrolysis of the ester group with sodium hydroxide affords the target carboxylic acid in good yield.

  • Reaction Conditions: Acidic medium (e.g., acetic acid), reflux or elevated temperature (~130 °C), reaction time ~18 hours.
  • Hydrolysis: Treatment with aqueous sodium hydroxide at room temperature or mild heating.
  • Yields: Typically high, ranging from 70% to 90% for both cyclization and hydrolysis steps.

One-Pot Cyclization and Oxidative Halogenation Followed by Functional Group Transformation

Sikdar et al. developed a one-pot method where amino pyrazoles react with enaminones in the presence of potassium persulfate and sodium halides to form 3-halo-pyrazolo[1,5-a]pyrimidine intermediates. These intermediates can be converted to carboxylic acids via further functional group transformations, such as nucleophilic substitution or hydrolysis.

  • Advantages: Mild reaction conditions, high regioselectivity for the 3-position, functional group tolerance.
  • Solvents: Dimethyl sulfoxide (DMSO) preferred over water for better yields.
  • Functionalization: The halogen at the 3-position serves as a handle for subsequent introduction of carboxyl groups.

Stepwise Cross-Coupling for 2-Ethyl Substitution

Using 2,6-dibromopyrazolo[1,5-a]pyrimidine as a precursor, selective Sonogashira-type coupling at the C6-position followed by Suzuki-Miyaura coupling at the C2-position enables the installation of alkynyl or aryl groups. Reduction or further functionalization of the 2-position substituent can yield the ethyl group. The 3-carboxylate function is introduced via ester intermediates as above.

Comparative Data Table of Preparation Methods

Methodology Key Reactants Reaction Conditions Yield (%) Advantages Limitations
Cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate with diketones Ethyl 3-amino-1H-pyrazole-4-carboxylate, ethyl acetoacetate Acidic medium, reflux, 18 h; hydrolysis with NaOH 70-90 High yield, straightforward Requires ester hydrolysis step
One-pot cyclization and oxidative halogenation Amino pyrazole, enaminone, K2S2O8, NaX DMSO, mild heating, oxidative conditions Moderate to high Regioselective halogenation, mild conditions Additional steps for carboxylation
Stepwise site-selective cross-coupling 2,6-Dibromopyrazolo[1,5-a]pyrimidine, terminal alkynes, boronic acids Pd-catalyzed coupling, controlled conditions Moderate Versatile functionalization Multi-step, requires Pd catalysts

Research Findings and Optimization Notes

  • The cyclization approach using ethyl 3-amino-1H-pyrazole-4-carboxylate and diketones is well-documented for producing pyrazolo[1,5-a]pyrimidine-3-carboxylates efficiently, with subsequent hydrolysis yielding the carboxylic acid.
  • Oxidative halogenation methods provide a useful intermediate for further functionalization but require careful solvent and reagent choice to maximize yield and regioselectivity.
  • Cross-coupling strategies allow for diverse substitution patterns, including the introduction of ethyl groups at the 2-position, but involve more complex multi-step procedures and the use of palladium catalysts.
  • Microwave irradiation and solvent-free conditions have been reported to enhance reaction rates and yields in cyclization reactions involving amino pyrazoles and β-dicarbonyl compounds, offering potential process improvements.

Analyse Chemischer Reaktionen

2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid undergoes various chemical reactions, including:

Major products formed from these reactions include disubstituted derivatives and various functionalized pyrazolo[1,5-a]pyrimidines .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Core Structure : Pyrazolo[1,5-a]pyrimidine (fused bicyclic system).
  • Substituents :
    • 2-Ethyl group (C₂H₅).
    • 3-Carboxylic acid (-COOH).
  • Molecular Formula : C₉H₉N₃O₂ (calculated based on parent structure and substituents).

Substituent Position and Functional Group Variations

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Melting Point (°C) Solubility (Water) Notable Applications References
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 2-Et, 3-COOH Data not found ~1411 mg/L (estimated) Kinase inhibition, metal coordination
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (parent) None (3-COOH) 128.38 1411–352,560 mg/L Ligand for Mn/Cu complexes
5-Ethyl-7-(trifluoromethyl) derivative 5-Et, 7-CF₃, 3-COOH N/A Insoluble in water Potential kinase inhibitor
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate 2-NH₂, 3-COOEt N/A Low (ester form) Synthetic intermediate
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5,7-Me₂, 3-COOH N/A Moderate Protein kinase inhibitor
2-Bromo derivative 2-Br, 3-COOH N/A Not reported Halogenated intermediate
Key Observations:
  • Ethyl vs.
  • Carboxylic Acid vs. Ester : The 3-carboxylic acid group enables metal coordination (e.g., Mn, Cu complexes) and hydrogen bonding, whereas ester derivatives (e.g., ethyl carboxylates) are typically intermediates for hydrolysis to active acids .
  • Trifluoromethyl Groups : The 7-trifluoromethyl derivative (CAS 876708-65-5) exhibits low water solubility, suggesting that electron-withdrawing groups reduce hydrophilicity .
Key Findings:
  • Site-Selective Functionalization : Ethyl groups at the 2-position require precise coupling strategies, as demonstrated in , where palladium catalysis enables regioselective modifications .
  • Hydrolysis Efficiency : Ethyl esters (e.g., ) are hydrolyzed to carboxylic acids in high yield (68%), indicating robust scalability for active pharmaceutical ingredients (APIs) .

Biologische Aktivität

2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure features a pyrazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 3-position and an ethyl group at the 2-position, which may influence its biological interactions and therapeutic potential.

  • Chemical Formula : C8H10N4O2
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

The biological activity of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that derivatives of this compound exhibit:

  • Anticancer Activity : Inhibition of specific cancer cell lines through modulation of cell signaling pathways.
  • Enzymatic Inhibition : Potential to inhibit enzymes such as PI3Kδ, which is crucial in cancer progression and immune response regulation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives have shown significant activity against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Leukemia

The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzymatic Inhibition

2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been studied for its ability to inhibit phosphoinositide 3-kinase delta (PI3Kδ). This enzyme plays a pivotal role in cell growth and survival, making it a target for cancer therapy. For example:

  • IC50 Values : The compound demonstrated IC50 values ranging from 18 nM to over 1000 nM against PI3Kδ depending on structural modifications (Table 1).
Compound NameIC50 Value (nM)Selectivity
Compound A18High
Compound B52Moderate
Compound C>1000Low

Study 1: Antitumor Activity

In a study published in Pharmaceuticals, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their anticancer properties. The most potent compound exhibited an IC50 value of 18 nM against PI3Kδ and showed selective inhibition compared to other isoforms .

Study 2: Enzymatic Inhibition

Another investigation focused on the enzymatic inhibition properties of derivatives related to 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The results indicated that modifications at specific positions significantly affected the inhibitory activity against PI3Kδ .

Synthesis Methods

The synthesis of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be achieved through several methods:

  • Cyclocondensation Reactions : Involving NH-3-aminopyrazoles with biselectrophilic compounds.
  • Functionalization Techniques : Allowing for structural diversity and enhancing biological activity.

Q & A

Q. What are the common synthetic routes for preparing 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example:

  • Step 1 : Condensation of 5-amino-3-ethylpyrazole with diethyl malonate in the presence of a base (e.g., sodium ethanolate) to form a dihydroxy intermediate .
  • Step 2 : Cyclization under controlled pH and temperature (e.g., 80–100°C) to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 3 : Hydrolysis of the ester group using NaOH (10% solution, 80°C) to yield the carboxylic acid derivative .
    Key optimization parameters include reaction time, catalyst selection (e.g., KHSO₄ for acid-mediated cyclization), and purification via column chromatography .

Q. How is the purity and structure of 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid verified?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ethyl group integration (e.g., δ 1.2–1.4 ppm for ethyl CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 235.08) .
  • X-ray Crystallography : Resolves crystal packing and coordination geometry in metal complexes (e.g., square-planar Cu(II) complexes with bond lengths ~1.91–1.98 Å) .

Q. What biological targets are associated with pyrazolo[1,5-a]pyrimidine derivatives?

These compounds often target enzymes involved in metabolic regulation:

  • Dipeptidyl Peptidase-IV (DPP-IV) : Inhibitors for diabetes therapy, identified via enzyme inhibition assays (IC₅₀ values in µM range) .
  • PI3Kδ Kinase : Studied using fluorescence polarization assays to measure competitive binding .
  • GABAA Receptors : In silico docking predicts interactions with benzodiazepine-binding sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 20–30% .
  • Continuous Flow Reactors : Enhance scalability and purity (>95%) through precise temperature control and reduced side reactions .
  • Catalyst Screening : Acidic resins (e.g., Amberlyst-15) improve cyclization efficiency compared to traditional H₂SO₄ .

Q. How do structural modifications influence pharmacokinetic properties?

  • Ethyl vs. Methyl Substituents : Ethyl groups enhance metabolic stability (e.g., t½ increased by 1.5× in hepatic microsomes) but reduce solubility. Methyl derivatives show higher aqueous solubility (logP ~1.2 vs. 1.8) .
  • Trifluoromethyl Additions : Improve target affinity (e.g., PI3Kδ Ki = 0.8 nM vs. 5.2 nM for non-fluorinated analogs) .
  • Carboxylic Acid Functionalization : Enables salt formation (e.g., sodium salts for oral bioavailability) or conjugation with targeting moieties .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., RMSD < 2.0 Å for DPP-IV complexes) .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
  • QSAR Models : Correlate substituent electronegativity with inhibitory activity (R² > 0.85 for DPP-IV dataset) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.